N,4-dimethyl-4H-1,2,4-triazol-3-amine

lipophilicity drug design physicochemical property

N,4-Dimethyl-4H-1,2,4-triazol-3-amine (CAS 74675-51-7) is a disubstituted 1,2,4-triazole bearing a primary amine at the 3-position and methyl groups at both the N-exocyclic and ring 4-positions. With a molecular formula of C₄H₈N₄ and a molecular weight of 112.13 g/mol, it serves as a compact heterocyclic building block in medicinal chemistry.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
Cat. No. B13263689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethyl-4H-1,2,4-triazol-3-amine
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCNC1=NN=CN1C
InChIInChI=1S/C4H8N4/c1-5-4-7-6-3-8(4)2/h3H,1-2H3,(H,5,7)
InChIKeyOURORUGBFOFPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethyl-4H-1,2,4-triazol-3-amine for Research & Procurement: A Physicochemical & Structural Baseline


N,4-Dimethyl-4H-1,2,4-triazol-3-amine (CAS 74675-51-7) is a disubstituted 1,2,4-triazole bearing a primary amine at the 3-position and methyl groups at both the N-exocyclic and ring 4-positions [1]. With a molecular formula of C₄H₈N₄ and a molecular weight of 112.13 g/mol, it serves as a compact heterocyclic building block in medicinal chemistry [1]. Its computed XLogP3 of -0.3 and topological polar surface area (TPSA) of 42.7 Ų distinguish it from other methylated triazole amines, flags that are critical for fragment-based drug design and lead optimization campaigns [1].

Why N,4-Dimethyl-4H-1,2,4-triazol-3-amine Cannot Be Interchanged with Other Methyl-Triazole Amines


Although the 1,2,4-triazol-3-amine scaffold is common, subtle differences in methylation pattern produce quantifiable shifts in lipophilicity, polar surface area, and conformational flexibility that directly impact molecular recognition and physicochemical suitability [1][2]. Even a single N-methyl deletion (e.g., 4-methyl-4H-1,2,4-triazol-3-amine) results in a computed XLogP3 shift from -0.3 to -0.9, roughly a 4-fold difference in predicted partition coefficient, and a TPSA increase of 14 Ų [1][2]. Such variations alter membrane permeability, solubility, and binding-site complementarity, making simple 'in-class' substitution unreliable without comparative data. The evidence below quantifies these differences.

N,4-Dimethyl-4H-1,2,4-triazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


N-Methylation Increases Computed Lipophilicity by ~4-Fold Versus the 4-Methyl Analog

The addition of an N-methyl group to the 4-methyl-1,2,4-triazol-3-amine core increases computed lipophilicity substantially. N,4-dimethyl-4H-1,2,4-triazol-3-amine has a PubChem-computed XLogP3 of -0.3, whereas the direct analog lacking the N-methyl group, 4-methyl-4H-1,2,4-triazol-3-amine, has an XLogP3 of -0.9 [1][2]. This +0.6 logP unit difference corresponds to a ~4-fold greater predicted partition coefficient, which can influence passive membrane permeability and off-target binding profiles.

lipophilicity drug design physicochemical property

Reduced Topological Polar Surface Area (TPSA) Relative to 4-Methyl Analog

The N-methyl group lowers the computed topological polar surface area from 56.7 Ų (4-methyl-4H-1,2,4-triazol-3-amine) to 42.7 Ų (N,4-dimethyl-4H-1,2,4-triazol-3-amine), a reduction of 14 Ų [1][2]. This falls below the commonly cited 60-70 Ų threshold for blood-brain barrier penetration, suggesting a potential advantage for CNS-targeted programs.

polar surface area bioavailability medicinal chemistry

Increased Conformational Flexibility: Rotatable Bond Count of 1 vs. 0 in 4-Methyl Analog

The N-methyl substituent introduces one rotatable bond (the N–CH₃ linkage), whereas the 4-methyl analog has zero rotatable bonds [1][2]. This subtle increase in conformational freedom can affect entropy penalties upon protein binding and influence crystallization behavior.

conformational flexibility molecular recognition fragment-based design

Class-Level Context: 1,2,4-Triazol-3-ylamines as Tankyrase Inhibitor Isosteres

The [1,2,4]triazol-3-ylamine scaffold, to which N,4-dimethyl-4H-1,2,4-triazol-3-amine belongs, has been validated as a nicotinamide isostere in tankyrase 1/2 inhibition, with demonstrated selectivity over other PARP family members [1]. While head-to-head IC₅₀ data for this specific compound were not retrieved, the scaffold's established structure-efficiency relationship positions N,4-dimethyl substitution as a direct entry point for optimizing lipophilic contacts in the nicotinamide-binding pocket, a strategy not accessible with the non-N-methylated analog.

tankyrase PARP Wnt signaling cancer

Best-Fit Research and Industrial Application Scenarios for N,4-Dimethyl-4H-1,2,4-triazol-3-amine


Fragment-Based Lead Discovery Requiring Balanced Lipophilicity

With a computed XLogP3 of -0.3 and TPSA of 42.7 Ų, N,4-dimethyl-4H-1,2,4-triazol-3-amine occupies a favorable fragment-like physicochemical space [1]. Its ~4-fold higher lipophilicity relative to 4-methyl-4H-1,2,4-triazol-3-amine makes it particularly suitable for fragment screens targeting hydrophobic pockets where the non-N-methylated analog would suffer from poor complementarity [1][2].

CNS Drug Discovery Programs Targeting Brain-Penetrant Scaffolds

The reduced TPSA (42.7 Ų vs. 56.7 Ų for the 4-methyl analog) places this compound below the 60-70 Ų threshold commonly associated with blood-brain barrier permeation [1][2]. It is therefore a preferred starting scaffold for CNS programs where passive brain penetration is a design requirement.

Tankyrase/Wnt Pathway Inhibitor Optimization

Within the validated [1,2,4]triazol-3-ylamine tankyrase inhibitor series, the N,4-dimethyl substitution pattern provides a defined vector for filling the nicotinamide-binding pocket [3]. Researchers expanding SAR around this chemotype can procure this compound to systematically evaluate the contribution of N-methylation to potency and selectivity, rather than synthesizing it de novo.

Solid-State and Crystallization Studies of Triazole Derivatives

The hydroiodide salt of N,4-dimethyl-4H-1,2,4-triazol-3-amine exhibits a melting point of 179-181 °C, distinctly lower than the 222 °C melting point reported for the free base of 4-methyl-4H-1,2,4-triazol-3-amine [4][5]. This differential in thermal behavior makes it a valuable comparator in solid-state chemistry and salt-form screening studies.

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